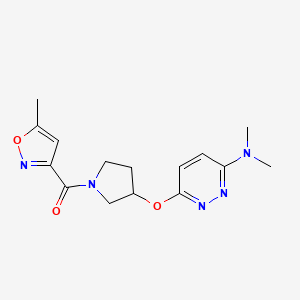
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . These compounds have been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests that the compound could interact with its targets in a variety of ways, depending on the specific functional groups present.
Biochemical Pathways
Given the diverse pharmacological activities of pyridazin-3(2h)-one derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could potentially include pathways related to hypertension, platelet aggregation, cardiac function, pain perception, inflammation, nociception, and ulcer formation.
Result of Action
Given the diverse pharmacological activities of pyridazin-3(2h)-one derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone , often referred to as a pyridazine derivative, exhibits significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key functional groups:
- Pyridazine Ring : Known for its ability to interact with various biological targets.
- Pyrrolidine Ring : Often involved in biological activity through receptor interactions.
- Isoxazole Group : Contributes to the compound's overall pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. The dimethylamino group enhances solubility and bioavailability, while the pyridazine moiety is crucial for binding to target sites such as kinases and other enzymes involved in cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives. In particular, the compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate significant cytotoxicity, suggesting that the compound could be a candidate for further development as an anticancer agent .
Inhibition of c-Met Kinase
The compound has also been evaluated for its inhibitory effects on c-Met kinase, a critical target in cancer therapy. The results indicate a strong inhibitory effect with an IC50 value comparable to established inhibitors:
| Compound | IC50 (μM) |
|---|---|
| Tested Compound | 0.090 |
| Foretinib (Control) | 0.019 |
This suggests that the compound may effectively inhibit tumor growth by targeting c-Met signaling pathways .
Case Studies and Experimental Findings
- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound significantly induces apoptosis in cancer cells, particularly in A549 cells where it caused late apoptosis and cell cycle arrest in the G0/G1 phase .
- Structure-Activity Relationship (SAR) : Further studies have explored how modifications to the pyridazine and isoxazole rings affect biological activity. Compounds with halogen substitutions showed varied levels of cytotoxicity, indicating that structural changes can enhance or diminish efficacy .
- Comparative Analysis : A comparative study involving similar pyridazine derivatives revealed that those with additional functional groups exhibited enhanced bioactivity, suggesting a synergistic effect when combined with other pharmacophores .
属性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-8-12(18-23-10)15(21)20-7-6-11(9-20)22-14-5-4-13(16-17-14)19(2)3/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFTKHIKRSCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














